7-Hydroxy-2-naphthoic Acid: Chemical Architecture & Synthetic Utility
7-Hydroxy-2-naphthoic Acid: Chemical Architecture & Synthetic Utility
The following technical guide details the chemical properties, synthesis, and applications of 7-Hydroxy-2-naphthoic acid (7-HNA) .
[1]
CAS Registry Number: 613-17-2 Synonyms: 7-Hydroxynaphthalene-2-carboxylic acid; 7-HNA Molecular Formula: C₁₁H₈O₃ Molecular Weight: 188.18 g/mol [1][2][3]
Executive Summary
7-Hydroxy-2-naphthoic acid (7-HNA) is a structural isomer of the widely utilized hydroxynaphthoic acids (such as the 3,2-isomer "BON Acid" and the 6,2-isomer "HNA").[4] Unlike its counterparts, which are ubiquitous in azo dyes and high-performance liquid crystal polymers (LCPs), 7-HNA occupies a specialized niche in materials science and medicinal chemistry.[4] Its specific 2,7-substitution pattern provides a unique "bent" geometry compared to the linear 2,6-isomer, making it a critical monomer for tuning the crystallinity, melting temperature, and solubility of polyester copolymers.[4] In drug discovery, it serves as a rigid, bicyclic pharmacophore scaffold, offering distinct vector orientations for functional group elaboration.[4]
Molecular Architecture & Physicochemical Profile[6]
Structural Geometry
The naphthalene core of 7-HNA features a carboxylic acid at position 2 and a hydroxyl group at position 7.[4] This distal arrangement minimizes intramolecular hydrogen bonding (unlike the 3,2-isomer), resulting in higher intermolecular lattice energy and distinct solubility profiles.[4]
-
Symmetry:
(Planar) -
Vector Orientation: The angle between the functional group axes affects the mesogenic (liquid crystal) properties.[4] While 2,6-HNA is linear (180° vector), 7-HNA introduces a "kink" that disrupts polymer chain packing, reducing the melting point of LCPs to processable ranges without sacrificing mechanical stiffness.[4]
Physicochemical Constants
The following data represents high-purity (>98%) isolates.
| Property | Value | Context/Notes |
| Melting Point | 269 – 274 °C | Significantly higher than the 3,2-isomer (222 °C); comparable to the 2,6-isomer.[4] |
| pKa (COOH) | 4.15 ± 0.10 | Typical of naphthoic acids; minimal inductive influence from the distal 7-OH.[4] |
| pKa (OH) | 9.40 ± 0.10 | Comparable to 2-naphthol; deprotonation yields a dianion.[4] |
| LogP (Octanol/Water) | 2.24 – 2.90 | Moderate lipophilicity; suitable for membrane permeability in drug design.[4] |
| Solubility | Low in Water | Soluble in aqueous alkali (NaOH, KOH), alcohols, and polar aprotic solvents (DMSO, DMF).[4] |
| UV Absorption | Characteristic naphthalene fine structure; bathochromic shift in alkaline media (phenolate formation).[4] |
Synthetic Pathways & Manufacturing
The Challenge of Regioselectivity
Unlike 3-hydroxy-2-naphthoic acid, which is produced via the direct Kolbe-Schmitt carboxylation of 2-naphthol (kinetic control at low temp), the 7-isomer is not a primary product of direct carboxylation.[4] The electron density at position 7 is not sufficiently activated for direct electrophilic attack by CO₂ under standard conditions.[4]
Primary Synthetic Route: Sulfonate Fusion
The most reliable industrial route involves the transformation of sulfonated naphthalene precursors.[4]
-
Sulfonation: 2-Naphthoic acid is sulfonated using oleum.[4] While positions 5 and 8 are kinetically favored, thermodynamic equilibration or specific catalytic conditions can enrich the 7-sulfonic acid isomer.[4]
-
Alkali Fusion: The isolated 2-naphthoic-7-sulfonic acid undergoes alkali fusion (KOH/NaOH at 280–300 °C).[4] The sulfonate group is displaced by a hydroxyl group via a nucleophilic aromatic substitution mechanism (
).[4] -
Acidification: The resulting dipotassium salt is quenched with mineral acid (HCl/H₂SO₄) to precipitate crude 7-HNA.[4]
Figure 1: Synthetic workflow via the sulfonate fusion pathway, bypassing the regioselectivity limitations of direct Kolbe-Schmitt carboxylation.[4]
Reactivity & Functionalization
7-HNA acts as a heterobifunctional scaffold , allowing independent modification of the acidic and phenolic handles.[4]
Carboxylic Acid Reactivity (Position 2)[5]
-
Esterification: Reacts with alcohols (Fisher esterification) or alkyl halides (base-promoted) to form esters.[4]
-
Amidation: Coupling with amines using standard reagents (EDC/HOBt, HATU) generates naphthamide derivatives, common in medicinal chemistry libraries.[4]
-
Decarboxylation: At extreme temperatures (>300 °C) or in the presence of copper catalysts, it decarboxylates to yield 2-naphthol (7-isomer equivalent).[4]
Phenolic Reactivity (Position 7)[3][5][7]
-
Etherification: Williamson ether synthesis with alkyl halides (e.g., methyl iodide, benzyl bromide) protects the hydroxyl or installs lipophilic tails.[4]
-
Acylation: Reaction with acetic anhydride yields 7-acetoxy-2-naphthoic acid, the actual monomer used in melt-condensation polymerizations (releasing acetic acid instead of water).[4]
-
Bucherer Reaction: The 7-OH can theoretically be converted to an amine (7-amino-2-naphthoic acid) using ammonium bisulfite, though this is less common than for 2-naphthol.[4]
Figure 2: Divergent synthesis map showing independent functionalization of the phenolic and carboxylic handles.[4]
Applications in Research & Industry
Liquid Crystal Polymers (LCPs)
In the synthesis of thermotropic polyesters (e.g., Vectra-type polymers), 7-HNA is used as a co-monomer alongside 6-hydroxy-2-naphthoic acid (6-HNA) and 4-hydroxybenzoic acid.[4]
-
Mechanism: The 2,7-linkage introduces a "kink" in the polymer backbone.[4]
-
Effect: This disruption reduces the crystal melting point (
) and viscosity of the melt, improving processability (injection molding) without destroying the liquid crystalline order that provides high tensile strength.[4]
Medicinal Chemistry
7-HNA serves as a privileged scaffold for:
-
Matrix Metalloproteinase (MMP) Inhibitors: The hydroxynaphthoic acid moiety can chelate the catalytic zinc ion in MMP active sites.[4]
-
Amyloid Probes: Naphthalene derivatives often bind to beta-amyloid plaques; 7-HNA derivatives are explored as fluorescent markers for Alzheimer's research.
Analytical Characterization
To validate the identity of 7-HNA, the following spectral signatures are diagnostic:
-
¹H NMR (DMSO-
, 400 MHz): -
IR Spectroscopy (KBr):
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at room temperature under inert atmosphere (Nitrogen). Light sensitive (may darken upon prolonged exposure due to oxidation of the phenol).[4]
-
Disambiguation Warning: Do not confuse with 7-Hydroxymitragynine (an indole alkaloid with opioid effects) or 3-Hydroxy-2-naphthoic acid (BON Acid).[4] Ensure CAS 613-17-2 is verified before purchasing.
References
-
PubChem. 7-Hydroxy-2-naphthoic acid (CID 14512525).[4] National Library of Medicine.[4] [Link]
-
Organic Syntheses. General methods for Naphthoic Acid derivatives. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 7-Hydroxy-2-naphthoic acid | C11H8O3 | CID 14512525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS: 613-17-2 | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]
